molecular formula C11H19NO3 B2910854 Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate CAS No. 141109-44-6

Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate

Cat. No.: B2910854
CAS No.: 141109-44-6
M. Wt: 213.277
InChI Key: YXPMAWBCWXIFOT-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol. This compound is known for its unique structure, which includes an ethyl group, a piperidine ring with two methyl groups at positions 2 and 6, and an oxoacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate typically involves the reaction of 2,6-dimethylpiperidine with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate has various applications in scientific research, including:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound may be utilized in the study of biological systems and pathways.

  • Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate can be compared to other similar compounds, such as ethyl 2-(piperidin-1-yl)-2-oxoacetate and ethyl 2-(2-methylpiperidin-1-yl)-2-oxoacetate. These compounds share a similar core structure but differ in the substitution pattern on the piperidine ring. The presence of the two methyl groups at positions 2 and 6 in this compound gives it unique chemical and physical properties compared to its analogs.

Comparison with Similar Compounds

  • Ethyl 2-(piperidin-1-yl)-2-oxoacetate

  • Ethyl 2-(2-methylpiperidin-1-yl)-2-oxoacetate

  • Ethyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate

This comprehensive overview provides a detailed understanding of Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-4-15-11(14)10(13)12-8(2)6-5-7-9(12)3/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPMAWBCWXIFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1C(CCCC1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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